molecular formula C10H15NO2 B12671646 3-m-Toluidinopropane-1,2-diol CAS No. 42902-52-3

3-m-Toluidinopropane-1,2-diol

Cat. No.: B12671646
CAS No.: 42902-52-3
M. Wt: 181.23 g/mol
InChI Key: JODOBYDEHOMWRX-UHFFFAOYSA-N
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Description

3-m-Toluidinopropane-1,2-diol: is an organic compound with the molecular formula C10H15NO2 It is a derivative of toluidine and is characterized by the presence of a propanediol group attached to the toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-m-Toluidinopropane-1,2-diol typically involves the reaction between glycidol and m-toluidine. The reaction proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-m-Toluidinopropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 3-m-Toluidinopropane-1,2-diol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their mechanisms of action .

Medicine: Its ability to undergo various chemical transformations makes it a versatile starting material for drug synthesis .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-m-Toluidinopropane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-m-Toluidinopropane-1,2-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from chemistry to medicine .

Properties

CAS No.

42902-52-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(3-methylanilino)propane-1,2-diol

InChI

InChI=1S/C10H15NO2/c1-8-3-2-4-9(5-8)11-6-10(13)7-12/h2-5,10-13H,6-7H2,1H3

InChI Key

JODOBYDEHOMWRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(CO)O

Origin of Product

United States

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